3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15313510
InChI: InChI=1S/C20H25NO5S/c1-2-3-10-25-18-7-4-6-16(13-18)20(22)21(14-19-8-5-11-26-19)17-9-12-27(23,24)15-17/h4-8,11,13,17H,2-3,9-10,12,14-15H2,1H3
SMILES:
Molecular Formula: C20H25NO5S
Molecular Weight: 391.5 g/mol

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC15313510

Molecular Formula: C20H25NO5S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide -

Specification

Molecular Formula C20H25NO5S
Molecular Weight 391.5 g/mol
IUPAC Name 3-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C20H25NO5S/c1-2-3-10-25-18-7-4-6-16(13-18)20(22)21(14-19-8-5-11-26-19)17-9-12-27(23,24)15-17/h4-8,11,13,17H,2-3,9-10,12,14-15H2,1H3
Standard InChI Key XMJSOTBGUVLPEU-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Introduction

The compound 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered interest in various fields of chemistry and pharmacology due to its unique structural features. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, potential applications, and any available research findings.

Synthesis Methods

The synthesis of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide typically involves a multi-step process. It begins with the preparation of the benzamide core, followed by the introduction of the butoxy group, and then the attachment of the tetrahydrothiophene-1,1-dioxide and furan-2-ylmethyl moieties. Common methods include peptide coupling reactions and nucleophilic substitutions.

StepReactionReagents
1Formation of benzamide coreBenzoyl chloride, amine
2Introduction of butoxy group3-Butoxybenzoyl chloride
3Attachment of tetrahydrothiophene-1,1-dioxideTetrahydrothiophene-1,1-dioxide, coupling agent
4Attachment of furan-2-ylmethyl groupFuran-2-ylmethylamine, coupling agent

Potential Applications

While specific applications of 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide are not well-documented, compounds with similar structures have shown promise in pharmaceuticals and materials science. The presence of diverse functional groups suggests potential biological activity, such as enzyme inhibition or receptor binding.

Potential ApplicationDescription
PharmaceuticalsPotential for biological activity, such as enzyme inhibition
Materials SciencePossible use in the development of new materials with unique properties

Research Findings

Research on 3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is limited, but studies on similar compounds indicate that such structures can exhibit interesting chemical and biological properties. For instance, benzamide derivatives have been explored for their antimicrobial and anticancer activities.

StudyFindings
Antimicrobial ActivitySome benzamide derivatives show activity against certain bacteria and fungi
Anticancer ActivityPotential for inhibiting cancer cell growth

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